5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxy group is introduced to the phenyl ring.
Addition of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Reduced forms of the compound with specific functional groups altered
Substitution: New compounds with different substituents replacing the bromine atom
Scientific Research Applications
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of bromophenyl, methoxyphenyl, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- 5-(4-methylphenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole lies in the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can enhance its reactivity and potential interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-28-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)25(24-21)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNSYHLHGAIJCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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